molecular formula C12H16ClNO B2516541 [1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol CAS No. 2253631-84-2

[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol

Cat. No.: B2516541
CAS No.: 2253631-84-2
M. Wt: 225.72
InChI Key: ASMKHVSMGAVIKJ-UHFFFAOYSA-N
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Description

[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzyl group, a chloromethyl group, and a hydroxymethyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a formyl or carboxyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of [1-Benzyl-3-(formyl)azetidin-3-yl]methanol or [1-Benzyl-3-(carboxyl)azetidin-3-yl]methanol.

    Reduction: Formation of [1-Benzyl-3-(methyl)azetidin-3-yl]methanol.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • [1-Benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol
  • [1-Benzyl-3-(methyl)azetidin-3-yl]methanol
  • [1-Benzyl-3-(formyl)azetidin-3-yl]methanol

Comparison:

  • Structural Differences: The presence of different functional groups (chloromethyl, hydroxymethyl, methyl, formyl) on the azetidine ring.
  • Reactivity: The chloromethyl group is more reactive towards nucleophiles compared to the hydroxymethyl or methyl groups.
  • Biological Activity: The specific functional groups can influence the compound’s interaction with biological targets, leading to differences in biological activity and therapeutic potential.

Properties

IUPAC Name

[1-benzyl-3-(chloromethyl)azetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-7-12(10-15)8-14(9-12)6-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMKHVSMGAVIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)(CO)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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